N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of benzodioxole, benzothiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole, 4-(methylthio)benzo[d]thiazole, and piperazine. The synthesis may proceed through the following steps:
Formation of Benzodioxole Intermediate: Benzo[d][1,3]dioxole is synthesized through the cyclization of catechol with formaldehyde.
Thiazole Formation: 4-(methylthio)benzo[d]thiazole is prepared by reacting 2-aminothiophenol with methyl iodide.
Coupling Reaction: The benzodioxole and benzothiazole intermediates are coupled with piperazine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide.
- **N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-28-16-3-2-4-17-18(16)22-20(29-17)24-9-7-23(8-10-24)19(25)21-13-5-6-14-15(11-13)27-12-26-14/h2-6,11H,7-10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXCSOPNGCVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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